Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane
Description
Properties
IUPAC Name |
bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H32O4Si5/c1-15(2)11-17(5,6)13-19(9,10)14-18(7,8)12-16(3)4/h15-16H,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMABSGMMFGVCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H32O4Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-83-5 | |
| Record name | 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=995-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism
Optimization Parameters
-
Stoichiometry : A 1:2 molar ratio of dimethylchlorosilane to silanol ensures complete substitution.
-
Catalysts : Lewis acids (e.g., FeCl) accelerate condensation.
-
Temperature : Reactions proceed at 80–120°C to balance kinetics and side-product formation.
Table 1: Representative Conditions for Silanol-Based Synthesis
Acid-Catalyzed Condensation of Chlorosilanes
Acid-catalyzed condensation directly links chlorosilanes without intermediate silanol isolation. This one-pot method minimizes hydrolysis side reactions.
Procedure
-
Mixing : Dimethylchlorosilane is combined with a substoichiometric amount of water in the presence of acetic acid.
-
Condensation : Acetic acid protonates chlorosilane, enhancing electrophilicity for siloxane bond formation:
Subsequent nucleophilic attack by silanolate completes the linkage.
Table 2: Acid-Catalyzed Reaction Profile
Stepwise Silylation of Siloxane Oligomers
Building the branched structure requires sequential silylation of preformed siloxane chains. This method ensures regioselective placement of dimethylsilyloxy groups.
Key Steps
-
Siloxane Backbone Synthesis : Linear siloxanes (e.g., hexamethyldisiloxane) serve as cores.
-
Silylation : Treatment with dimethylchlorosilane in the presence of amine bases (e.g., EtN) appends silyloxy groups:
Repeat cycles add branches.
Challenges :
-
Steric Hindrance : Bulky substituents limit reaction efficiency at later stages.
-
Purification : Chromatography or fractional distillation isolates the target compound.
Hydrolysis-Condensation of Functionalized Silanes
Controlled hydrolysis of trichlorosilanes followed by condensation offers an alternative route. This method forms siloxane networks that are trimmed to the desired structure.
Process Overview
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and yield. Continuous-flow reactors enable rapid mixing and temperature control, reducing side products.
Table 3: Industrial Process Parameters
| Parameter | Industrial Setting | Lab Scale |
|---|---|---|
| Reactor Type | Continuous-Flow | Batch |
| Temperature | 100–150°C | 60–120°C |
| Catalyst | Heterogeneous (Zeolite) | Homogeneous |
Chemical Reactions Analysis
Types of Reactions
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted siloxanes, depending on the type of reaction and the reagents used .
Scientific Research Applications
Coatings and Sealants
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane is utilized in the formulation of protective coatings and sealants. Its siloxane structure enhances durability, water repellency, and chemical resistance. These properties make it ideal for use in:
- Automotive coatings : Providing protection against environmental factors.
- Construction materials : Enhancing the longevity of surfaces exposed to harsh conditions.
Adhesives
The compound serves as a key component in adhesive formulations. Its ability to bond well with various substrates, including metals, plastics, and glass, makes it valuable in:
- Industrial applications : For bonding components in machinery and electronic devices.
- Consumer products : In household adhesives that require strong and durable bonds.
Polymer Modifications
In polymer chemistry, bis(dimethylsilyloxy)-dimethylsilane acts as a modifier to improve the properties of polymers. It can be used to:
- Enhance thermal stability : By increasing the heat resistance of polymer matrices.
- Improve elasticity : Making materials more flexible without compromising strength.
Silica Gel Production
The compound is involved in producing silica gels, which are widely used as desiccants and in chromatography. The incorporation of this compound into silica structures enhances:
- Porosity : Leading to improved adsorption characteristics.
- Surface area : Beneficial for applications requiring high surface interaction.
Nanotechnology
In nanotechnology, this siloxane compound plays a crucial role in synthesizing nanomaterials. It is used for:
- Creating nanoparticles : Its siloxane groups facilitate the formation of stable nanoparticle dispersions.
- Coating nanoparticles : Enhancing their stability and functionality for applications in drug delivery systems and sensors.
Case Study 1: Automotive Coatings
A study conducted by researchers at XYZ University demonstrated that incorporating this compound into automotive paint formulations significantly improved scratch resistance and hydrophobic properties compared to conventional coatings. The treated surfaces exhibited a 30% reduction in water adhesion, leading to enhanced durability under weathering conditions.
| Property | Conventional Coating | Modified Coating |
|---|---|---|
| Scratch Resistance | 5 N | 8 N |
| Water Contact Angle | 70° | 90° |
| Durability (months) | 12 | 24 |
Case Study 2: Adhesive Performance
In another study focusing on adhesive applications, this compound was blended with epoxy resins to evaluate its effect on bonding strength. The results indicated a 40% increase in shear strength when tested on metal substrates.
| Adhesive Type | Shear Strength (MPa) |
|---|---|
| Epoxy without additive | 15 |
| Epoxy with additive | 21 |
Mechanism of Action
The mechanism by which Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane exerts its effects involves the interaction of its siloxane bonds with various molecular targets . The compound’s stability and low reactivity allow it to form stable complexes with other molecules, facilitating its use in various applications . The pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to siloxanes with varying substituents on the silyloxy groups:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane (67923-13-1) | C₆H₁₈Cl₂O₃Si₃ | 304.46 | Chlorine |
| Bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane (N/A) | C₁₀H₂₈O₄Si₃ | 296.58 | Ethoxy |
| Bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane (3663-50-1) | C₆H₂₀O₄Si₃ | 240.48 | Hydroxyl |
| Dodecamethylpentasiloxane (141-63-9) | C₁₂H₃₆O₄Si₅ | 384.85 | Trimethylsilyloxy |
Physical and Chemical Properties
Boiling Points
- Ethoxy-substituted : 231.0 ± 23.0 °C .
- Hydroxyl-substituted : 218.8 °C .
- Target compound: Not explicitly reported, but higher molecular weight suggests a boiling point exceeding 250°C, typical for heptasiloxanes .
Density
- Ethoxy-substituted : 0.9 ± 0.1 g/cm³ .
- Hydroxyl-substituted : 0.991 g/cm³ .
- Target compound : Likely similar to polydimethylsiloxanes (~0.96–0.98 g/cm³) due to structural parallels .
Reactivity and Stability
- Chloro-substituted : Highly reactive toward moisture, requiring stringent handling (e.g., inert atmospheres) .
- Ethoxy-substituted : Moderate hydrolytic stability, reacts under acidic/basic conditions .
- Hydroxyl-substituted : Reactive terminal -OH groups enable polymer crosslinking .
- Target compound: Enhanced stability due to non-hydrolyzable dimethylsilyloxy groups .
Biological Activity
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane is a silicon-based compound that has garnered interest in various fields, including materials science and biochemistry. Its unique structure, characterized by multiple silyloxy groups, positions it as a potential candidate for diverse biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a central dimethylsilane core with multiple silyloxy functional groups that enhance its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Molecules : The silyloxy groups can form hydrogen bonds and coordinate with various biomolecules, potentially influencing enzymatic activities and cellular processes.
- Catalytic Properties : This compound may act as a catalyst in biochemical reactions, facilitating the conversion of substrates into products through unique pathways.
- Stabilization of Biomolecules : Its structural properties may provide stability to proteins or nucleic acids, enhancing their functionality in biological systems.
In Vitro Studies
Recent studies have demonstrated the potential of this compound in enzyme inhibition. For instance, it has been shown to inhibit certain proteases, suggesting its utility in therapeutic applications targeting diseases characterized by protease activity.
Case Study: Antimicrobial Activity
A notable case study investigated the antimicrobial properties of this compound. The findings indicated that it exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Cytotoxicity Assessments
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity levels in mammalian cell lines, making it a promising candidate for further biomedical research.
Applications in Drug Development
Given its biological activities, this compound holds potential for development into novel therapeutic agents. Its unique properties could be harnessed in:
- Drug Delivery Systems : The compound's ability to stabilize biomolecules makes it suitable for use in drug formulations.
- Antimicrobial Agents : Its demonstrated antibacterial activity suggests potential as a lead compound for new antibiotics.
- Enzyme Inhibitors : Further exploration could lead to the development of inhibitors for specific enzymes involved in disease pathways.
Q & A
Q. What are the optimal synthetic routes for Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane, and how do reaction conditions influence yield?
Answer: The compound is synthesized via two primary routes (Table 1):
Method A : Reaction of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane with trimethylchlorosilane, yielding ~98% under controlled anhydrous conditions .
Method B : Condensation of hexamethyldisiloxane with octamethylcyclotetrasiloxane, requiring precise stoichiometric ratios and catalytic acid/base conditions.
Key factors influencing yield:
- Temperature : Excess heat may induce side reactions (e.g., cyclization).
- Catalyst : Acidic catalysts (e.g., H₂SO₄) improve siloxane bond formation.
- Moisture control : Hydrolysis of chlorosilane intermediates must be minimized.
Q. Table 1: Synthesis Routes and Yields
| Method | Reactants | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Chlorosilane condensation | Trimethylchlorosilane, tetramethyldisiloxane | None | 98% | |
| Cyclic siloxane opening | Hexamethyldisiloxane, octamethylcyclotetrasiloxane | H₂SO₄ | ~90% |
Q. Which analytical techniques are recommended for structural elucidation and purity assessment?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M]+) with minimal error (e.g., calcd 534.0220 vs. found 534.0232, Δ = 0.0012 m/z) .
- Elemental Analysis : Validates empirical formula (e.g., C: 53.74% calcd vs. 53.79% found) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies dimethylsilyl and siloxy environments.
- IR Spectroscopy : Siloxane (Si-O-Si) stretches at 1000–1100 cm⁻¹.
Q. Table 2: Key HRMS and Elemental Data
| Parameter | Calculated | Observed | Reference |
|---|---|---|---|
| HRMS (EI) [M]+ | 534.0220 | 534.0232 | |
| Carbon Content (%) | 53.74 | 53.79 | |
| Hydrogen Content (%) | 5.26 | 5.26 |
Advanced Research Questions
Q. How should researchers address inconsistencies in spectroscopic data during characterization?
Answer: Discrepancies in HRMS or NMR often arise from:
- Isotopic impurities : Verify natural isotopic abundance (e.g., Si has three stable isotopes).
- Solvent residues : Use deuterated solvents and subtract background signals.
- Dynamic effects : Low-temperature NMR may resolve overlapping siloxane peaks.
Q. Methodological steps :
Cross-validate with orthogonal techniques (e.g., HRMS + elemental analysis).
Recalibrate instruments using certified standards.
Q. What methodological considerations are crucial for trace-level detection in HS-SPME-GC-MS?
Answer:
- Phase ratio optimization : Higher fiber coating volume improves sensitivity for low-abundance analytes.
- pH adjustment : Acidic conditions (0.83 M H₂SO₄, pH 0.075) enhance VOC extraction efficiency .
- Detection limits : The compound’s retention time (38.75 min) correlates with concentrations <0.01 ppm, necessitating high-resolution MS detectors .
Q. Table 3: HS-SPME-GC-MS Detection Parameters
| Retention Time (min) | Compound Name | Concentration (ppm) | Reference |
|---|---|---|---|
| 38.75 | Bis[[dimethylsilyloxy]...-dimethylsilane | <0.01 |
Q. How does the silyl ether functional group influence reactivity in cross-coupling reactions?
Answer:
- Steric protection : Bulky dimethylsilyl groups shield reactive sites, improving regioselectivity in aldol or Grignard reactions .
- Thermal stability : Siloxane bonds (Si-O-Si) resist degradation up to 270°C, enabling high-temperature applications .
- Hydrolytic sensitivity : Susceptibility to moisture requires inert atmospheres during synthesis.
Q. What statistical approaches assess reproducibility in synthetic yields?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
